molecular formula C₁₆H₂₆N₂O₂ B1145334 1,7-Diacetamido-3,5-dimethyladamantane CAS No. 14931-70-5

1,7-Diacetamido-3,5-dimethyladamantane

Cat. No.: B1145334
CAS No.: 14931-70-5
M. Wt: 278.39
InChI Key:
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Description

1,7-Diacetamido-3,5-dimethyladamantane is a derivative of adamantane, a polycyclic hydrocarbon known for its rigid and stable structure. This compound is characterized by the presence of two acetamido groups at the 1 and 7 positions and two methyl groups at the 3 and 5 positions on the adamantane framework. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diacetamido-3,5-dimethyladamantane typically involves the acylation of 1,7-diamino-3,5-dimethyladamantane. This can be achieved through the reaction of 1,7-diamino-3,5-dimethyladamantane with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the amino groups to acetamido groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures high efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1,7-Diacetamido-3,5-dimethyladamantane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamido groups to amino groups.

    Substitution: The acetamido groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1,7-Diacetamido-3,5-dimethyladamantane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetamido-3,5-dimethyladamantane
  • 1-Bromo-3,5-dimethyladamantane
  • Memantine

Uniqueness

1,7-Diacetamido-3,5-dimethyladamantane is unique due to the presence of two acetamido groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of these groups on the adamantane framework enhances its interaction with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-(3-acetamido-5,7-dimethyl-1-adamantyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-11(19)17-15-6-13(3)5-14(4,7-15)9-16(8-13,10-15)18-12(2)20/h5-10H2,1-4H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQGNHPUFDAVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3(CC(C1)(CC(C3)(C2)NC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Acetamido-3,5-dimethyladamantane (2) (10 g) was added slowly to concentrated sulfuric acid (120 mL) cooled to 0° C. in a salt-ice bath. The solution was stirred at 0° C. for 1 h. Acetonitrile (23 mL) was then added dropwise. The reaction mixture was stirred at 0° C. for 2 h, and then at room temperature for 1 h. The reaction mixture was poured into ice-water. Saturated sodium hydroxide solution was added with cooling. The precipitate (dark solid) was filtered, and discarded. The off-white solid was collected by filtration. Recrystallization afforded 3 as a white solid (6.3 g).
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10 g
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120 mL
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ice water
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23 mL
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